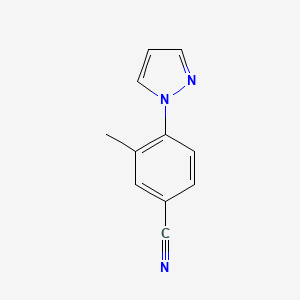

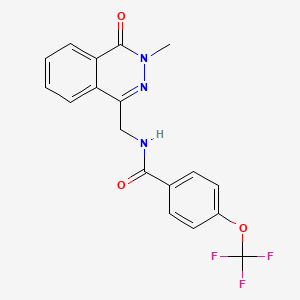

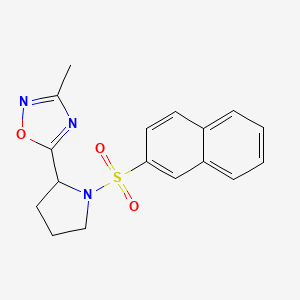

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” is a type of benzamide . Benzamides are aromatic compounds containing an anilide group in which the carboxy group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . In another study, a classical convergent approach for the synthesis of the anticancer drug imatinib, which has a similar structure, was substantially improved .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of the freebase Imatinib, which has a similar structure, was presented in a study . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis

While specific chemical reactions involving “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds have been studied. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26, and it is a solid at room temperature .Applications De Recherche Scientifique

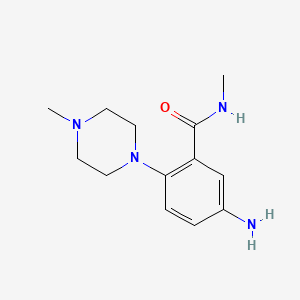

DNA Binding and Staining

The compound "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide" is closely related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction is pivotal in its widespread use as a fluorescent DNA stain, facilitating the analysis of nuclear DNA content via flow cytometry, chromosome analysis, and cell biology research. The derivative's ability to penetrate cells readily makes it invaluable for studying nuclear and chromosomal structures in plant cell biology (Issar & Kakkar, 2013).

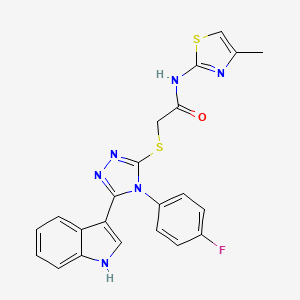

Radioprotection and Topoisomerase Inhibition

Hoechst analogues, which share structural similarities with "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," are explored for their radioprotective properties and ability to act as topoisomerase inhibitors. This dual functionality highlights their potential in protecting against radiation-induced DNA damage and in the development of cancer therapies by inhibiting DNA topoisomerase, an enzyme critical for DNA replication (Issar & Kakkar, 2013).

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamide derivatives, which include structures similar to the compound of interest, find applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing, underscoring the compound's versatility in creating advanced materials with tailored properties (Cantekin, De Greef, & Palmans, 2012).

Antipsychotic Activity

JL13, a pyridobenzoxazepine compound structurally related to "5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide," demonstrates potential atypical antipsychotic activity. Its behavioral properties, showing similarities to clozapine without inducing significant motor side effects, suggest its promise in treating psychosis with an improved safety profile (Bruhwyler et al., 1997).

Safety And Hazards

Orientations Futures

While specific future directions for “5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide” have not been found, similar compounds are being developed for various applications. For instance, Bomedemstat is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis .

Propriétés

IUPAC Name |

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(14)3-4-12(11)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLILMKAWIRREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)